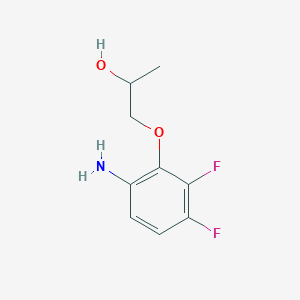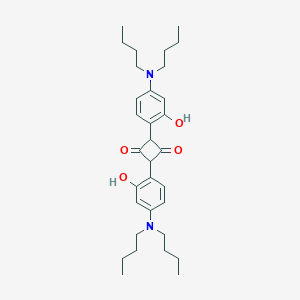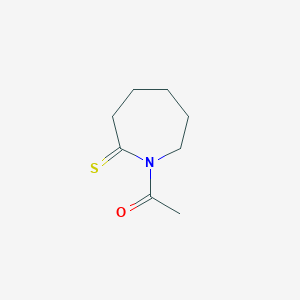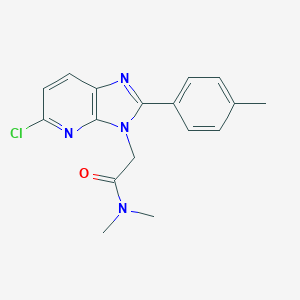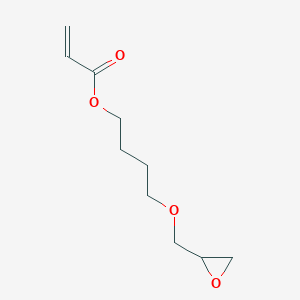
4-(Oxiran-2-ylmethoxy)butyl acrylate
Vue d'ensemble
Description
2-Propenoic acid, 4-(oxiranylmethoxy)butyl ester, also known as 4-(2-oxiranylmethoxy)butyl 2-propenoate, is an organic compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . This compound is characterized by the presence of both an acrylate group and an epoxide group, making it a versatile chemical in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 4-(oxiranylmethoxy)butyl ester typically involves the esterification of 4-hydroxybutyl acrylate with epichlorohydrin. The reaction is catalyzed by boron trifluoride ether complex and carried out at a temperature of around 55°C . The process involves the dropwise addition of epichlorohydrin to the 4-hydroxybutyl acrylate under stirring conditions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often stabilized with inhibitors like MEHQ (monomethyl ether hydroquinone) to prevent premature polymerization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 4-(oxiranylmethoxy)butyl ester undergoes various chemical reactions, including:
Polymerization: The acrylate group can undergo free radical polymerization to form polymers.
Epoxide Ring-Opening: The epoxide group can react with nucleophiles, leading to ring-opening reactions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Epoxide Ring-Opening: Catalyzed by acids or bases, with common nucleophiles including amines, alcohols, and thiols.
Major Products Formed
Polymerization: Results in polyacrylates, which are used in coatings, adhesives, and sealants.
Epoxide Ring-Opening: Produces various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propenoic acid, 4-(oxiranylmethoxy)butyl ester is utilized in several scientific research fields:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of bio-compatible materials.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form hydrogels.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 4-(oxiranylmethoxy)butyl ester involves its functional groups:
Acrylate Group: Participates in polymerization reactions, forming cross-linked networks.
Epoxide Group: Undergoes ring-opening reactions, allowing for further functionalization and modification of the polymer structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxybutyl acrylate glycidyl ether
- 4-(Oxiran-2-ylmethoxy)butyl prop-2-enoate
- 4-(2,3-Epoxypropoxy)butyl acrylate
Uniqueness
2-Propenoic acid, 4-(oxiranylmethoxy)butyl ester is unique due to the combination of its acrylate and epoxide groups, which provide dual functionality. This dual functionality allows for versatile applications in polymer synthesis and material science, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
4-(oxiran-2-ylmethoxy)butyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-10(11)13-6-4-3-5-12-7-9-8-14-9/h2,9H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWANRSZMQLWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50888895 | |
| Record name | 2-Propenoic acid, 4-(2-oxiranylmethoxy)butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50888895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119692-59-0 | |
| Record name | 4-(2-Oxiranylmethoxy)butyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119692-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 4-(2-oxiranylmethoxy)butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119692590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 4-(2-oxiranylmethoxy)butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 4-(2-oxiranylmethoxy)butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50888895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
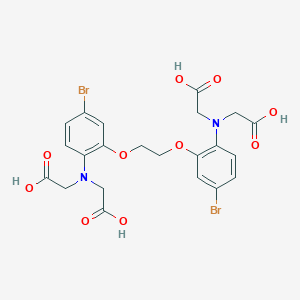
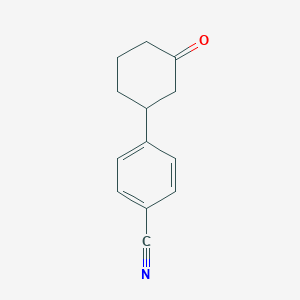
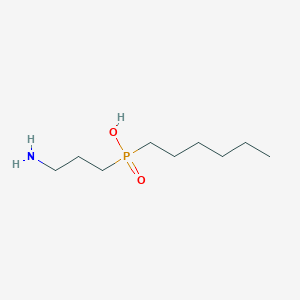

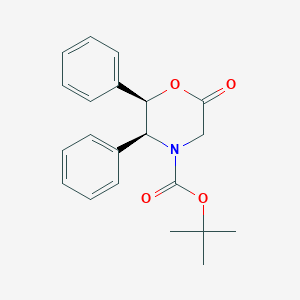
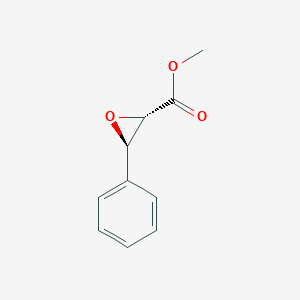
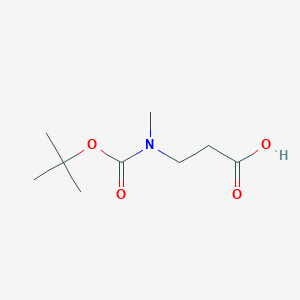
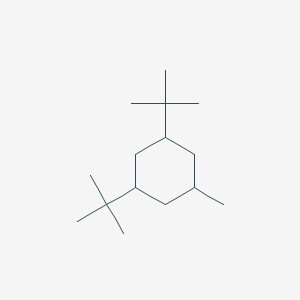
![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B38373.png)
![1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B38375.png)
